5-Fluoro-2-iodo-4-methoxybenzyl bromide
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Overview
Description
5-Fluoro-2-iodo-4-methoxybenzyl bromide is an organic compound with the molecular formula C8H7BrFIO. It is a derivative of benzyl bromide, featuring fluorine, iodine, and methoxy substituents on the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-iodo-4-methoxybenzyl bromide typically involves multi-step organic reactions. One common method includes the halogenation of a benzyl precursor. For instance, starting with 5-Fluoro-2-iodo-4-methoxybenzyl alcohol, bromination can be achieved using reagents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-iodo-4-methoxybenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The iodine substituent can be reduced to a hydrogen atom under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of dehalogenated benzyl compounds.
Scientific Research Applications
5-Fluoro-2-iodo-4-methoxybenzyl bromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to form covalent bonds with biological targets.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel anticancer and antiviral agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-iodo-4-methoxybenzyl bromide involves its ability to undergo nucleophilic substitution reactions, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the modification of receptor functions. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophiles present .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methoxybenzyl bromide
- 2-Iodo-4-methoxybenzyl bromide
- 4-Methoxybenzyl bromide
Uniqueness
5-Fluoro-2-iodo-4-methoxybenzyl bromide is unique due to the presence of both fluorine and iodine substituents, which impart distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex molecules and in studies involving halogen bonding and reactivity .
Properties
Molecular Formula |
C8H7BrFIO |
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Molecular Weight |
344.95 g/mol |
IUPAC Name |
1-(bromomethyl)-5-fluoro-2-iodo-4-methoxybenzene |
InChI |
InChI=1S/C8H7BrFIO/c1-12-8-3-7(11)5(4-9)2-6(8)10/h2-3H,4H2,1H3 |
InChI Key |
ZLCKFXDAYOTVRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)I)CBr)F |
Origin of Product |
United States |
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